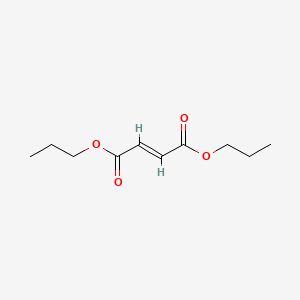![molecular formula C17H13NO2 B14087505 11-Methyl-11H-benzo[a]carbazole-3,9-diol CAS No. 100166-45-8](/img/structure/B14087505.png)
11-Methyl-11H-benzo[a]carbazole-3,9-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11H-Benzo[a]carbazole-3,9-diol, 11-methyl- is a polycyclic aromatic compound with a complex structureThe compound’s molecular formula is C16H11N, and it has a molecular weight of 217.27 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[a]carbazole-3,9-diol, 11-methyl- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
11H-Benzo[a]carbazole-3,9-diol, 11-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated compounds .
科学研究应用
11H-Benzo[a]carbazole-3,9-diol, 11-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 11H-Benzo[a]carbazole-3,9-diol, 11-methyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may bind to DNA or proteins, altering their function and leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
Benzo[a]carbazole: The parent compound, known for its aromatic properties.
3,6-Dimethyl-9H-carbazole: A methylated derivative with similar structural features.
7H-Dibenzo[c,g]carbazole: Another polycyclic aromatic compound with comparable properties.
Uniqueness
11H-Benzo[a]carbazole-3,9-diol, 11-methyl- is unique due to its specific functional groups and structural configuration.
属性
CAS 编号 |
100166-45-8 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
11-methylbenzo[a]carbazole-3,9-diol |
InChI |
InChI=1S/C17H13NO2/c1-18-16-9-12(20)4-7-14(16)15-5-2-10-8-11(19)3-6-13(10)17(15)18/h2-9,19-20H,1H3 |
InChI 键 |
DLIDFTRINMTGCL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)O)C3=C1C4=C(C=C3)C=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate](/img/structure/B14087430.png)
![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14087433.png)



![2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087451.png)







![1-[Ethenyl(dimethyl)silyl]azocane](/img/structure/B14087503.png)
